4-Amino-1,1-dimethoxy-2-methylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1,1-dimethoxy-2-methylbutan-2-ol is an organic compound with the molecular formula C7H17NO3. It is a versatile compound used in various scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,1-dimethoxy-2-methylbutan-2-ol typically involves the reaction of 4-amino-2-methylbutan-2-ol with methanol in the presence of an acid catalyst. The reaction conditions include maintaining a temperature range of 50-70°C and using a strong acid like sulfuric acid as the catalyst .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is continuously fed into the reactor, and the product is collected and purified through distillation .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1,1-dimethoxy-2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-1,1-dimethoxy-2-methylbutan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-Amino-1,1-dimethoxy-2-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution and addition reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methylbutan-2-ol: Similar in structure but lacks the dimethoxy groups.
4,4-Dimethoxybutan-1-amine: Similar in structure but has a different arrangement of functional groups.
Uniqueness
4-Amino-1,1-dimethoxy-2-methylbutan-2-ol is unique due to the presence of both amino and dimethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H17NO3 |
---|---|
Molecular Weight |
163.21 g/mol |
IUPAC Name |
4-amino-1,1-dimethoxy-2-methylbutan-2-ol |
InChI |
InChI=1S/C7H17NO3/c1-7(9,4-5-8)6(10-2)11-3/h6,9H,4-5,8H2,1-3H3 |
InChI Key |
PTDVJZKSQMRSPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)(C(OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.